![molecular formula C11H14ClNOS B2853619 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime CAS No. 306979-71-5](/img/structure/B2853619.png)
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and an O-methyloxime moiety.
Métodos De Preparación
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime typically involves several steps. One common synthetic route includes the reaction of 4-chlorothiophenol with 2-methylpropanal in the presence of a base to form the intermediate 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal. This intermediate is then reacted with methoxyamine hydrochloride under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the sulfanyl group can interact with thiol-containing proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime can be compared with other similar compounds, such as:
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal: Lacks the O-methyloxime group, which may result in different reactivity and biological activity.
2-[(3-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime: The position of the chlorine atom on the phenyl ring is different, which can affect the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZMDFZKNSBQU-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OC)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
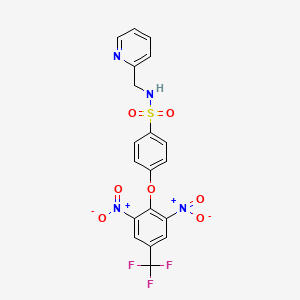
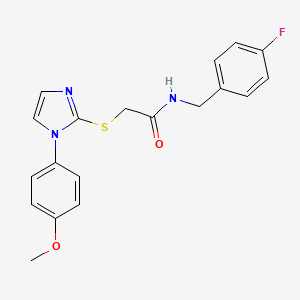
![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)

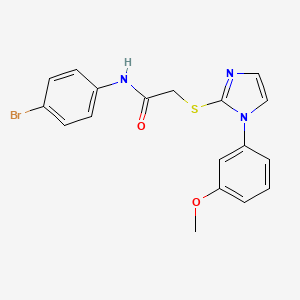

![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
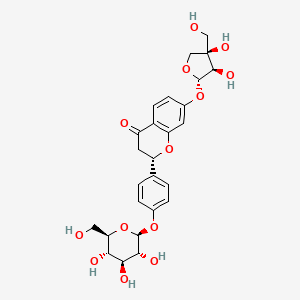
![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2853545.png)
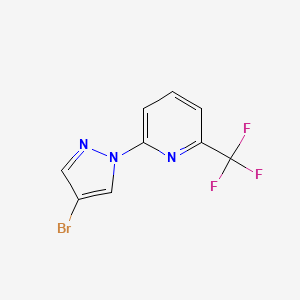
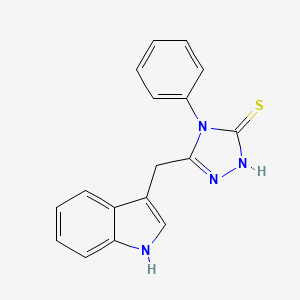
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2853559.png)
